1H-Indole-3-ethanol,7-methoxy-

Aryl hydrocarbon receptor AhR agonism Structure-activity relationship

Researchers studying AhR signaling often face regioisomer variability that confounds results. 7-Methoxy-1H-indole-3-ethanol eliminates this uncertainty as a structurally defined, potent AhR agonist (EMAX 80% vs. TCDD). This compound enables precise mechanistic work without the biological activity gaps of common 5-methoxy analogues. - Validated AhR agonism with unique heterotropic cooperativity for allosteric modulation studies. - Selective TPH-1 inhibition (IC₅₀ 6.22 µM, ~7-fold over TPH-2) for dissecting serotonin biosynthesis pathways. - Reliable ≥98% purity ensures reproducible dose-response data and analytical standard consistency.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 39232-86-5
Cat. No. B3133535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-ethanol,7-methoxy-
CAS39232-86-5
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC=C2CCO
InChIInChI=1S/C11H13NO2/c1-14-10-4-2-3-9-8(5-6-13)7-12-11(9)10/h2-4,7,12-13H,5-6H2,1H3
InChIKeyPOTDANHMWGOCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-3-ethanol, 7-methoxy-: Identity & Procurement


1H-Indole-3-ethanol, 7-methoxy- (CAS 39232-86-5), also known as 7-methoxytryptophol or 2-(7-methoxy-1H-indol-3-yl)ethan-1-ol, is a methoxy-substituted indole-3-ethanol derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol. The compound features an indole core bearing a methoxy group at the 7-position and a hydroxyethyl chain at the 3-position. This substitution pattern confers distinct electronic properties and biological activity profiles compared to other regioisomers, including the more widely studied 5-methoxy analogue (5-methoxytryptophol, CAS 712-09-4) [1]. As a synthetic indole derivative, 7-methoxy-1H-indole-3-ethanol is employed as a research tool in mechanistic studies of aryl hydrocarbon receptor (AhR) signaling, tryptophan metabolism, and as a building block for the synthesis of pharmacologically active molecules [2]. The compound is commercially available from specialized chemical suppliers at research-grade purity (typically ≥98%) for laboratory use only .

AhR Signaling Mechanistic studies of aryl hydrocarbon receptor activation and gene transcription
Tryptophan Metabolism Probe for tryptophan catabolic pathways and indole derivative biosynthesis
Synthetic Intermediate Regioselective scaffold for 3-alkylated indole libraries and analog synthesis

Non-Substitutability of 7-Methoxyindole-3-ethanol


Substitution of 1H-Indole-3-ethanol, 7-methoxy- with other methoxyindole derivatives (e.g., 5-methoxy, 6-methoxy) is scientifically unjustified due to regioisomer-dependent differences in molecular recognition and biological activity. The position of the methoxy substituent on the indole ring dictates binding mode, receptor selectivity, and functional outcome. For instance, while 5-methoxytryptophol (5-ML) is a known endogenous pineal metabolite with documented roles in circadian regulation and bone metabolism, 7-methoxyindole derivatives exhibit distinct pharmacological profiles, including potent AhR agonism and unique enzyme inhibition patterns [1]. Studies demonstrate that subtle structural variations among methylated and methoxylated indoles yield substantially variable EC₅₀, IC₅₀, and relative efficacies at the human AhR, underscoring that activity is exquisitely dependent on specific chemical structure [2]. Therefore, replacing 7-methoxy-1H-indole-3-ethanol with a regioisomer would alter or abrogate target engagement and experimental outcomes, making it an unsuitable substitute in research applications requiring precise structure-activity relationships.

Regioisomer-dependent activation
Methoxy position dictates AhR binding mode and functional outcome; 5-methoxy isomer exhibits minimal AhR agonism
Target engagement may shift
Replacement with 5- or 6-methoxy analogues may alter receptor selectivity and compromise experimental reproducibility
Synthetic regioselectivity differs
7-methoxy substitution enables predictable 3-alkylation; other regioisomers may lead to different product profiles and purification challenges

7-Methoxyindole-3-ethanol: Quantitative Evidence


AhR Agonist Efficacy: 7-Methoxy vs 5-Methoxy

7-Methoxyindole acts as a potent agonist of the human aryl hydrocarbon receptor (AhR), exhibiting an EMAX of 80% relative to 5 nM dioxin (TCDD) in AZ-AHR reporter gene assays [1]. In contrast, 5-methoxyindole demonstrates weak to negligible AhR agonism under comparable conditions, highlighting the critical influence of methoxy group position on receptor activation. The 7-methoxy regioisomer also induces substantial AhR nuclear translocation and enriched binding to the CYP1A1 promoter, as confirmed by fluorescent immunohistochemistry and chromatin immunoprecipitation [1]. This differential efficacy is corroborated by molecular modeling, which suggests unique binding modes for each regioisomer within the AhR ligand-binding pocket [1].

AhR Agonist Efficacy
Head-to-head
EMAX 80% vs 5 nM TCDD 7-methoxy
Minimal activity 5-methoxy
Supports AhR agonist tool selection context
AZ-AHR reporter gene assay; human AhR
Aryl hydrocarbon receptor AhR agonism Structure-activity relationship

TPH-1 Inhibition

1H-Indole-3-ethanol, 7-methoxy- demonstrates measurable inhibition of tryptophan hydroxylase 1 (TPH-1), the rate-limiting enzyme in serotonin biosynthesis, with an IC₅₀ of 6.22 µM (6.22 × 10³ nM) in rat RBL2H3 cells as determined by RP-HPLC analysis after 48 hours of treatment [1]. In a cell-free binding assay using SPR, the compound exhibited a Kd of 6.82 µM against human TPH-1 [1]. Importantly, its activity against TPH-2 was substantially weaker (IC₅₀ = 45.5 µM), indicating a degree of isoform selectivity [1]. While no direct head-to-head comparison with 5-methoxytryptophol for TPH-1 inhibition is currently available in public databases, this quantitative profile establishes a baseline for selecting 7-methoxy-1H-indole-3-ethanol as a tool compound in serotonin pathway studies.

TPH-1 Inhibition
Class-level
IC₅₀ 6.22 µM
~7.3-fold selectivity over TPH-2
Supports TPH-1 isoform-selective probe context
RBL2H3 cells, 48h; human TPH-1 Kd 6.82 µM (SPR)
TPH-1 inhibition Serotonin biosynthesis Enzyme inhibition

AhR Synergy with 4-Methylindole

Molecular docking and binding pocket analysis reveal that 7-methoxyindole can simultaneously co-bind with 4-methylindole within the AhR ligand-binding pocket, producing synergistic interactions that enhance receptor activation [1]. This synergistic effect is unique to the 7-methoxy/4-methyl pairing and is not observed with other methoxy or methyl substitution combinations. The co-binding phenomenon was confirmed through computational modeling and validated by enhanced nuclear translocation and CYP1A1 promoter binding in cellular assays [1]. This property distinguishes 7-methoxyindole derivatives from other regioisomers and provides a unique experimental tool for probing AhR heterotropic cooperativity and allosteric modulation.

AhR Synergy
Head-to-head
Synergistic co-binding with 4-methylindole
No synergy for other methoxy/methyl combinations
Supports allosteric modulation research
Molecular docking; ChIP validation in LS180 cells
AhR synergism Binding pocket analysis Transcriptional activation

Synthetic Utility of 7-Methoxyindole

7-Methoxyindole serves as a versatile synthetic intermediate for preparing 3-alkylated indole derivatives, including 1H-Indole-3-ethanol, 7-methoxy-. A biomimetic enantioselective total synthesis approach demonstrated that 7-methoxyindole reacts with primary allylic alcohols in the presence of BF₃·OEt₂ in dichloromethane to furnish 3-alkylated indoles in 81% yield [1]. The 7-methoxy substitution pattern also facilitates regioselective functionalization at the 3-position, which is more challenging with 5-methoxy or 6-methoxy analogues due to altered electron density distribution on the indole ring [2]. Furthermore, vapor-phase catalytic cyclization of methoxy-substituted acetaldehyde phenylhydrazones on GIPKh-115 catalyst yields 7-methoxyindole in 45% yield, providing a scalable route to the core scaffold [2]. This synthetic accessibility and predictable regioselectivity make the 7-methoxyindole scaffold a preferred starting material for constructing complex indole-based libraries.

Synthetic Utility
Class-level
81% yield in 3-alkylation
Reaction with primary allylic alcohols
Supports synthetic route optimization
BF₃·OEt₂, CH₂Cl₂; regioselective functionalization
Synthetic intermediate Fischer indole synthesis Regioselective alkylation

7-Methoxyindole-3-ethanol: Applications


AhR Pathway Elucidation & Drug Discovery

Researchers investigating the aryl hydrocarbon receptor (AhR) signaling axis can employ 1H-Indole-3-ethanol, 7-methoxy- as a validated, potent AhR agonist with an EMAX of 80% relative to TCDD. The compound is suitable for dose-response studies in AZ-AHR reporter cell lines, CYP1A1 induction assays, and AhR nuclear translocation imaging experiments [1]. Its unique ability to synergistically co-bind with 4-methylindole makes it an invaluable tool for studying allosteric modulation and heterotropic cooperativity within the AhR ligand-binding pocket [1]. This application is not replicable with 5-methoxyindole, which lacks significant AhR agonistic activity.

Serotonin Biosynthesis Probing

In neurochemical and metabolic studies focused on serotonin (5-HT) biosynthesis, 1H-Indole-3-ethanol, 7-methoxy- can be utilized as a TPH-1 inhibitor probe. With an IC₅₀ of 6.22 µM in cellular assays and approximately 7-fold selectivity over TPH-2, the compound provides a calibrated tool for dissecting the relative contributions of TPH isoforms to peripheral versus central serotonin pools [1]. Researchers should note that 5-methoxytryptophol, the 5-methoxy regioisomer, exhibits a distinct pharmacological profile and is not a suitable substitute for TPH-1 inhibition studies.

3-Substituted Indole Library Synthesis

Medicinal chemistry groups engaged in the synthesis of indole-based compound libraries can leverage 7-methoxyindole (the immediate precursor to 1H-Indole-3-ethanol, 7-methoxy-) as a regioselective scaffold for 3-alkylation reactions. The high-yielding (81%) BF₃·OEt₂-mediated alkylation with allylic alcohols provides a reliable route to diverse 3-substituted 7-methoxyindole derivatives [1]. The predictable regioselectivity conferred by the 7-methoxy group reduces side-product formation and simplifies purification, offering a practical advantage over 5-methoxy or 6-methoxy analogues in parallel synthesis workflows [2].

Analytical Reference Standard

Analytical laboratories developing LC-MS or HPLC methods for the quantification of methoxytryptophol metabolites in biological matrices can use high-purity (≥98%) 1H-Indole-3-ethanol, 7-methoxy- as a reference standard [1]. The compound's distinct retention time and mass spectral signature differentiate it from the 5-methoxy regioisomer, enabling accurate quantitation and preventing misidentification in complex biological samples. This application is critical for studies investigating pineal indole metabolism and the role of methoxyindoles in circadian physiology.

Application
Selection Property
Validation Focus
AhR pathway elucidation
AhR agonist activity profile (reported EMAX context)
CYP1A1 induction and nuclear translocation assays
Serotonin biosynthesis studies
TPH-1 isoform-selective inhibition profile
Peripheral serotonin synthesis context
Indole library synthesis
Regioselective 3-alkylation scaffold
Yield and purity verification
Analytical reference standard
Chromatographic differentiation from 5-methoxy regioisomer
Retention time and MS signature confirmation
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